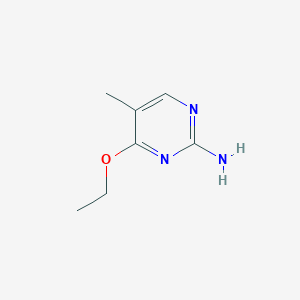![molecular formula C10H12N2O3 B13099826 methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate is a chemical compound that belongs to the class of benzoate derivatives It is characterized by the presence of a hydroxycarbamimidoyl group attached to the benzene ring, which imparts unique chemical and biological properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate typically involves the coupling of 2-cyanobenzamide derivatives with hydroxyamine under specific reaction conditions. The process begins with the preparation of 2-cyanobenzamide, which is then subjected to hydroxyamination to introduce the hydroxycarbamimidoyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share a similar hydroxycarbamimidoyl group but differ in their overall structure and specific applications.
Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activities and are used in similar research contexts.
Uniqueness
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological properties
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-4-7(9(11)12-14)5-8(6)10(13)15-2/h3-5,14H,1-2H3,(H2,11,12) |
Clave InChI |
WSPVRKIQCCXDEB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)/C(=N/O)/N)C(=O)OC |
SMILES canónico |
CC1=C(C=C(C=C1)C(=NO)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


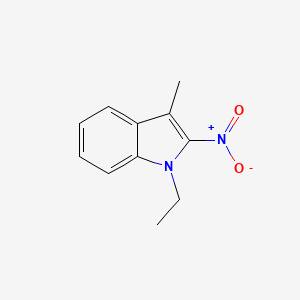

![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)


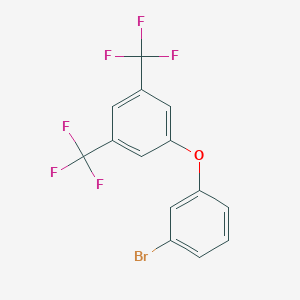
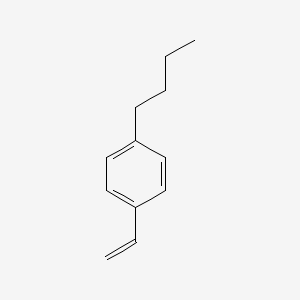
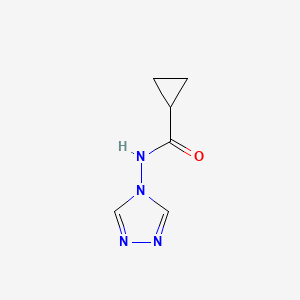

![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
